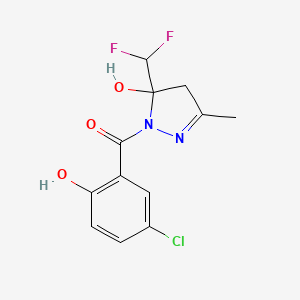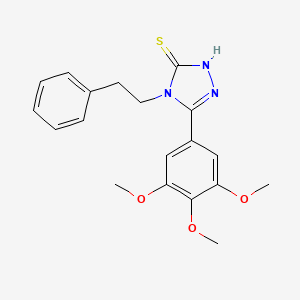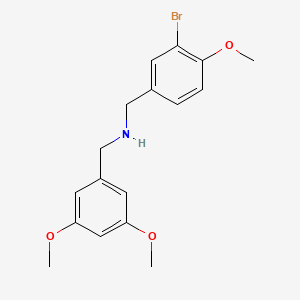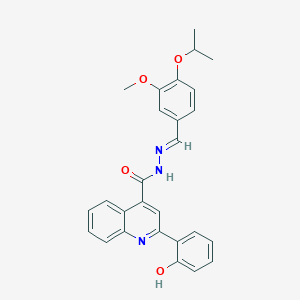![molecular formula C21H32N2O B6029500 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B6029500.png)
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]cyclopentanecarboxamide, commonly known as CPP-109, is a compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, γ-hydroxybutyrate (GHB), which has been used medically for the treatment of narcolepsy and alcoholism. CPP-109 has been found to have potential therapeutic applications in the treatment of addiction, particularly cocaine addiction.
Mécanisme D'action
CPP-109 works by inhibiting the enzyme, GABA transaminase, which is involved in the metabolism of GABA. This leads to an increase in GABA levels in the brain, which has been found to reduce the reinforcing effects of cocaine. GABA is an inhibitory neurotransmitter that has been found to play a role in the reward pathway in the brain. By increasing GABA levels in the brain, CPP-109 reduces the activity of this reward pathway, which has been found to reduce cocaine use.
Biochemical and Physiological Effects:
CPP-109 has been found to have a number of biochemical and physiological effects. In particular, CPP-109 has been found to increase GABA levels in the brain, reduce the reinforcing effects of cocaine, and reduce cocaine use in animal models and human clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPP-109 is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the reward pathway in the brain and for developing new treatments for addiction. One limitation of CPP-109 is that it has not been found to be effective in all individuals with addiction, and more research is needed to identify the factors that influence its effectiveness.
Orientations Futures
There are a number of future directions for research on CPP-109. One area of research is to identify the factors that influence its effectiveness in reducing cocaine use. Another area of research is to explore its potential therapeutic applications in the treatment of other addictions, such as alcohol and opioid addiction. Finally, research is needed to identify potential side effects of CPP-109 and to develop new compounds that are more effective and have fewer side effects.
Méthodes De Synthèse
CPP-109 can be synthesized through a multi-step process starting with the reaction of γ-butyrolactone with methylamine to form N-methyl-γ-butyrolactam. This compound is then reacted with 3-phenylpropylamine to form N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide. Finally, this compound is reacted with cyclopentanecarboxylic acid chloride to form CPP-109.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction. In particular, CPP-109 has been found to be effective in reducing cocaine use in animal models and in human clinical trials. CPP-109 works by inhibiting the enzyme, GABA transaminase, which is involved in the metabolism of GABA. This leads to an increase in GABA levels in the brain, which has been found to reduce the reinforcing effects of cocaine.
Propriétés
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-22(21(24)19-12-5-6-13-19)20-14-8-16-23(17-20)15-7-11-18-9-3-2-4-10-18/h2-4,9-10,19-20H,5-8,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSYXSBSVLWTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[tert-butyl(methyl)amino]ethyl 3-methoxy-2-naphthoate hydrochloride](/img/structure/B6029427.png)
![2-{[2-(4-morpholinyl)propyl]sulfonyl}-1,3-benzothiazole](/img/structure/B6029433.png)
![3-(4-fluorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6029439.png)
![ethyl 4-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6029444.png)

![ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6029453.png)
![7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6029460.png)

![dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B6029472.png)
![1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6029481.png)

![3-methyl-4-(1-naphthyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029506.png)